N'-(4-methylacridin-9-yl)pyridine-3-carbohydrazide
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Overview
Description
N’-(4-methylacridin-9-yl)pyridine-3-carbohydrazide is a compound that belongs to the class of pyridine-carbohydrazides. This compound is known for its potential antimicrobial properties, particularly against multidrug-resistant strains . It is a derivative of acridine and pyridine, both of which are significant in medicinal chemistry due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylacridin-9-yl)pyridine-3-carbohydrazide typically involves the reaction of 4-methylacridine-9-carboxylic acid with pyridine-3-carbohydrazide. The reaction is usually carried out in a methanolic solution, with the addition of a coupling agent such as butyric anhydride . The reaction mixture is stirred overnight at room temperature, followed by the evaporation of the solvent under reduced pressure to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(4-methylacridin-9-yl)pyridine-3-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylacridin-9-yl)pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine and acridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-(4-methylacridin-9-yl)pyridine-3-carboxylic acid, while reduction could produce N’-(4-methylacridin-9-yl)pyridine-3-carbohydrazine.
Scientific Research Applications
N’-(4-methylacridin-9-yl)pyridine-3-carbohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-(4-methylacridin-9-yl)pyridine-3-carbohydrazide involves its interaction with microbial cell components. It is believed to inhibit the growth of bacteria and fungi by interfering with their DNA replication and protein synthesis processes . The compound’s structure allows it to intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
N’-Butyrylpyridine-4-carbohydrazide: Another pyridine-carbohydrazide derivative with antimicrobial properties.
Pyridine-3-carbohydrazide: A simpler compound with similar biological activities but less potency.
Uniqueness
N’-(4-methylacridin-9-yl)pyridine-3-carbohydrazide stands out due to its enhanced antimicrobial activity against multidrug-resistant strains, which is superior to many other pyridine-carbohydrazide derivatives . Its unique structure, combining acridine and pyridine moieties, contributes to its potent biological effects.
Properties
IUPAC Name |
N'-(4-methylacridin-9-yl)pyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-13-6-4-9-16-18(13)22-17-10-3-2-8-15(17)19(16)23-24-20(25)14-7-5-11-21-12-14/h2-12H,1H3,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUANUNVDJGXGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=C(C3=CC=CC=C3N=C12)NNC(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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